molecular formula C8H5F3INO3 B11792386 Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11792386
M. Wt: 347.03 g/mol
InChI Key: PYGDNKGVXLLMDD-UHFFFAOYSA-N
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Description

Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a chemical compound with a complex structure that includes iodine, trifluoromethyl, and pyridine carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate typically involves multiple steps, including the introduction of the iodine and trifluoromethyl groups. Common synthetic routes may involve the use of starting materials such as pyridine derivatives, which undergo iodination and subsequent reactions to introduce the trifluoromethyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The iodine atom can be substituted with other groups, leading to the formation of new compounds with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate include other pyridine derivatives with iodine and trifluoromethyl groups. Examples include:

  • 5-Cyano-2-hydroxy-3-iodo-6-(trifluoromethoxy)pyridine
  • 3-Pyridinecarbonitrile, 1,6-dihydro-5-iodo-6-oxo-2-(trifluoromethoxy)

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H5F3INO3

Molecular Weight

347.03 g/mol

IUPAC Name

methyl 5-iodo-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H5F3INO3/c1-16-7(15)3-2-4(12)6(14)13-5(3)8(9,10)11/h2H,1H3,(H,13,14)

InChI Key

PYGDNKGVXLLMDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C(=C1)I)C(F)(F)F

Origin of Product

United States

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